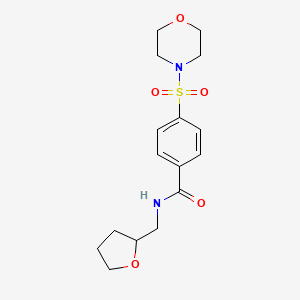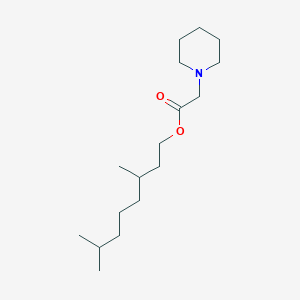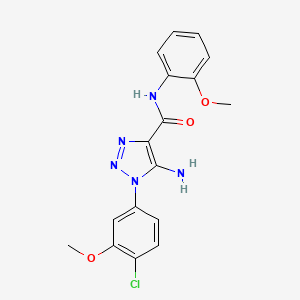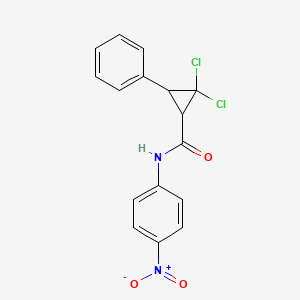
6-amino-5,12-tetracenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-5,12-tetracenedione, also known as Aminopterin, is a folic acid antagonist that has been widely used in scientific research since the 1940s. This compound is a potent inhibitor of dihydrofolate reductase, an enzyme that plays a crucial role in the synthesis of DNA and RNA. Aminopterin has been used to study the biochemical and physiological effects of folate deficiency and to investigate the mechanism of action of various anticancer drugs.
Wirkmechanismus
6-amino-5,12-tetracenedione acts as a competitive inhibitor of dihydrofolate reductase, an enzyme that converts dihydrofolate to tetrahydrofolate, which is required for the synthesis of DNA and RNA. By inhibiting dihydrofolate reductase, 6-amino-5,12-tetracenedione blocks the synthesis of these important biomolecules, leading to cell death.
Biochemical and Physiological Effects:
6-amino-5,12-tetracenedione has been shown to have a wide range of biochemical and physiological effects. It can cause folate deficiency, which can lead to anemia, leukopenia, and thrombocytopenia. 6-amino-5,12-tetracenedione can also affect the metabolism of amino acids and nucleotides, leading to altered protein and nucleic acid synthesis. In addition, 6-amino-5,12-tetracenedione has been shown to have immunosuppressive effects, which can be beneficial in certain autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-amino-5,12-tetracenedione has several advantages for lab experiments. It is a potent inhibitor of dihydrofolate reductase, making it a useful tool for studying the effects of folate deficiency on various biological processes. 6-amino-5,12-tetracenedione is also relatively easy to synthesize and purify, making it readily available for use in research. However, 6-amino-5,12-tetracenedione has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in certain experiments. In addition, 6-amino-5,12-tetracenedione can have off-target effects on other enzymes, leading to unintended consequences.
Zukünftige Richtungen
There are several future directions for research on 6-amino-5,12-tetracenedione. One area of interest is the development of new anticancer drugs that target dihydrofolate reductase. 6-amino-5,12-tetracenedione has been used as a model compound for these studies, and new drugs based on its structure have been developed. Another area of interest is the development of new methods for synthesizing 6-amino-5,12-tetracenedione and related compounds. Improved synthesis methods could make these compounds more readily available for use in research. Finally, there is interest in studying the effects of 6-amino-5,12-tetracenedione on other biological processes, such as cell signaling and metabolism. These studies could provide new insights into the role of folate in various biological processes.
Synthesemethoden
6-amino-5,12-tetracenedione can be synthesized by the condensation of 2,4-diamino-6-hydroxypyrimidine with 4-aminobenzoic acid, followed by oxidation with potassium permanganate. The resulting compound can be purified by recrystallization and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
6-amino-5,12-tetracenedione has been widely used in scientific research to study the effects of folate deficiency on various biological processes. It has been used to investigate the role of folate in DNA and RNA synthesis, as well as in the metabolism of amino acids and nucleotides. 6-amino-5,12-tetracenedione has also been used to study the mechanism of action of various anticancer drugs, such as methotrexate and 5-fluorouracil.
Eigenschaften
IUPAC Name |
6-aminotetracene-5,12-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c19-16-11-6-2-1-5-10(11)9-14-15(16)18(21)13-8-4-3-7-12(13)17(14)20/h1-9H,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCGDKBWDRCPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5223339.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223349.png)
![ethyl 1-[(2-amino-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5223369.png)
![(3R)-1-{4-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-3-pyrrolidinol](/img/structure/B5223374.png)
![{4-(2-phenoxyethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5223377.png)


![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5223397.png)


![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5223419.png)

![2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
![5-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5223441.png)